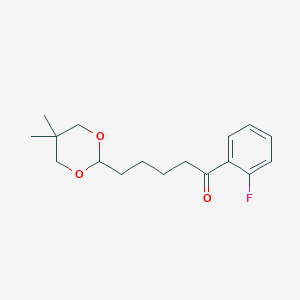

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and a fluorinated valerophenone moiety

Vorbereitungsmethoden

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the valerophenone moiety can be substituted with other nucleophiles under appropriate conditions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H25FO3

- Molecular Weight : 308.4 g/mol

- IUPAC Name : 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone exhibit significant anticancer properties. In studies involving drug delivery systems, this compound can be incorporated into amphiphilic polymers to enhance the solubility and efficacy of anticancer drugs. For example, polymersomes encapsulating anticancer drugs showed improved therapeutic effects in xenograft mouse models .

2. Drug Delivery Systems

The compound's unique structure allows it to function effectively as a component in drug delivery systems. Its amphiphilic nature enables it to form micelles or liposomes that can encapsulate hydrophobic drugs, thereby improving their bioavailability and targeting capabilities . This is particularly valuable in treating cancers where localized delivery can minimize systemic side effects.

Materials Science Applications

1. Polymer Synthesis

In materials science, this compound can be utilized in the synthesis of novel polymers with specific properties. For instance, it can be used to create block copolymers that exhibit temperature and pH responsiveness, making them suitable for applications in smart materials .

2. Coatings and Adhesives

The compound's chemical structure may also lend itself to applications in coatings and adhesives where flexibility and durability are required. The incorporation of such compounds can enhance the mechanical properties of the final product while providing additional functionalities like UV resistance.

Case Studies

Wirkmechanismus

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxane ring and fluorinated valerophenone moiety contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone can be compared with similar compounds such as:

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone: Similar structure but with an ethoxy group instead of a fluorine atom.

Bis(5,5-dimethyl-1,3-dioxan-2-yl): Lacks the valerophenone moiety, making it less complex.

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1H-pyrrole-2-carbaldehyde: Contains a pyrrole ring instead of the valerophenone group .

These comparisons highlight the unique features of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorovalerophenone, such as its fluorinated valerophenone moiety, which can influence its reactivity and applications.

Biologische Aktivität

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorovalerophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular processes. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C34H42O8

- Molecular Weight : 578.69 g/mol

- CAS Number : 235106-88-4

Research indicates that compounds similar to this compound may exert their effects through modulation of mRNA splicing and interaction with the spliceosome. This interaction can lead to significant alterations in cell cycle dynamics, particularly inducing cell cycle arrest at the G1 and G2/M phases, which is critical for anti-cancer activity .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects against various tumor cell lines. The following table summarizes the observed IC50 values for different cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | < 5 | Significant cytotoxicity |

| A2780 (Ovarian Cancer) | < 10 | Moderate cytotoxicity |

| SK-OV-3 (Ovarian Cancer) | < 10 | Moderate cytotoxicity |

| MCF7 (Breast Cancer) | > 10 | Limited effect |

These results suggest that the compound is particularly effective against certain types of cancer cells while showing reduced activity against others.

Case Studies

A study focusing on the anti-tumor effects of related compounds found that structural modifications can significantly enhance cytotoxicity. For instance, the introduction of specific functional groups was shown to improve binding affinity to the spliceosome components, leading to more pronounced anti-cancer effects .

Research Implications

The findings regarding the biological activity of this compound highlight its potential as a lead compound in cancer therapy. The ability to induce cell cycle arrest and modulate mRNA splicing positions it as a candidate for further development and optimization.

Eigenschaften

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVMUMNRJNWKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645931 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-12-4 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.